molecular formula C12H24N2O2 B2386347 tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate CAS No. 1236121-41-7

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B2386347
CAS No.: 1236121-41-7
M. Wt: 228.336
InChI Key: JXSABJPGAQYNHM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate (CAS 1236121-41-7) is a high-value piperidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound features a piperidine ring core that is substituted with an aminomethyl group and a methyl group, and is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a crucial feature, as it protects the amine functionality from unwanted reactions during synthetic sequences and can be readily removed under mild acidic conditions to reveal the free amine for further derivatization. Piperidine derivatives are prominent scaffolds in drug discovery due to their significant biological activities. They are frequently found in molecules with antipsychotic, antimicrobial, anti-inflammatory, and renin-inhibiting properties . As a bifunctional building block containing both a protected amine and a free primary amine, this compound is an essential intermediate for the design and synthesis of novel bioactive molecules, including protease inhibitors and other targeted therapeutics. Its structure makes it particularly useful for creating chiral compounds and peptide mimetics, which are critical in the development of modern pharmaceuticals . For safe handling, note that this compound has hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Appropriate personal protective equipment should be worn. The product must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSABJPGAQYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236121-41-7
Record name tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential for development into new antibiotics.
  • Anticancer Potential
    • Studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves caspase activation pathways, leading to reduced cell viability and tumor growth inhibition.
  • Neuroprotective Effects
    • Preliminary investigations suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a study conducted on multiple cancer cell lines, this compound demonstrated potent inhibitory effects on cell proliferation. The IC50 values indicated significant cytotoxicity, attributed to the compound's ability to trigger apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)10Induction of cell cycle arrest
A549 (Lung)12Activation of pro-apoptotic factors

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as a lead compound for new antimicrobial agents.

Bacterial StrainMIC (µg/mL)Comparison with Antibiotics
Staphylococcus aureus32Equivalent to Vancomycin
Escherichia coli64Comparable to Ciprofloxacin

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Azepane Families

The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and physicochemical properties:

Compound Name (CAS) Molecular Formula Substituent Positions Molecular Weight Purity Key Features
Target Compound (1236121-41-7) C₁₂H₂₄N₂O₂ 4-(aminomethyl), 3-methyl 228.33 N/A Boc-protected, dual substituents
tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate (1158759-16-0) C₁₂H₂₄N₂O₂ 3-(aminomethyl), 3-methyl 228.33 95% Geminal substituents at C3; increased steric hindrance
tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (236406-22-7) C₁₂H₂₄N₂O₂ 4-(aminomethyl), 4-methyl 228.33 95% Substituents at C4; planar rigidity
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (1782491-36-4) C₁₃H₂₆N₂O₂ 4-(aminomethyl), 5-methyl (7-membered ring) 242.36 95% Azepane ring; enhanced conformational flexibility

Key Observations :

  • Ring Size : Azepane derivatives (e.g., 1782491-36-4) exhibit greater ring flexibility, which may influence binding affinity in biological targets compared to rigid piperidine scaffolds .

Functional Group Variations in Cyclic Carbamates and Esters

Example 1: tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate
  • Structural Features: Carbamoyl and methoxyimino groups at C3/C4 positions .
  • Reactivity: The methoxyimino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s aminomethyl group .
Example 2: tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate (1289388-17-5)
  • Structural Features : Thioether-linked 4-chlorophenyl group at C3 .
  • Applications: The chlorophenyl moiety increases lipophilicity, making it suitable for CNS-targeting drug candidates, unlike the hydrophilic aminomethyl group in the target compound .

Crystallography :

  • While crystallographic data for the target compound are unavailable, analogues like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid () were resolved using SHELX software (R factor = 0.043), underscoring the utility of X-ray diffraction for confirming substituent geometry .

Pharmacokinetic and Toxicity Profiles

  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () undergoes PK studies (e.g., absorption, metabolism), with reported occupational exposure limits (OELs) indicating moderate toxicity .
  • The target compound’s H315/H319 hazards align with other piperidine derivatives, though chlorinated analogues (e.g., 1289388-17-5) may exhibit higher ecotoxicity due to halogen persistence .

Biological Activity

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an aminomethyl group, and a piperidine ring, which contribute to its pharmacological properties. Research indicates that it may have applications in treating neurological disorders and other medical conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of target molecules, leading to various biological effects, such as:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies suggest that it may protect astrocytes from amyloid-beta-induced toxicity, reducing inflammatory markers like TNF-α and free radicals .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism References
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholine, enhancing cholinergic signaling
β-Secretase InhibitionReduces amyloid-beta aggregation, potentially lowering Alzheimer's risk
Neuroprotection in AstrocytesReduces oxidative stress and inflammatory cytokines
Potential Antidepressant EffectsSimilar structures have shown antidepressant properties

Case Studies

  • In Vitro Studies on Neuroprotection : A study demonstrated that this compound increased cell viability in astrocytes exposed to amyloid-beta peptide. The compound exhibited a significant protective effect by reducing oxidative stress markers .
  • Enzyme Inhibition Studies : Another research project focused on the compound's ability to inhibit β-secretase with an IC50 value of 15.4 nM, indicating strong potential for therapeutic application in Alzheimer's disease treatment .
  • Animal Model Experiments : In vivo studies using scopolamine-induced models showed that while the compound reduced amyloid-beta levels compared to control groups, its overall efficacy was less pronounced than traditional treatments like galantamine .

Research Findings

Recent studies have highlighted the versatility of piperidine derivatives in medicinal chemistry. The unique positioning of functional groups in this compound influences its specific interactions and potential applications:

  • Synthesis and Derivatives : The synthesis of this compound involves multi-step organic reactions that can be modified to produce various derivatives with enhanced biological activities.
  • Therapeutic Potential : Ongoing research is aimed at elucidating the specific pathways through which this compound exerts its effects, focusing on its role in neurodegenerative diseases and other therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, introducing the aminomethyl group via reductive amination or nucleophilic substitution, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Similar compounds often employ reagents like Boc anhydride for protection and NaBH4 for reduction steps . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like over-alkylation.

Q. What safety precautions are required when handling this compound?

Based on its hazard profile (H315: skin irritation; H319: eye irritation), researchers should wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust. Store the compound in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent degradation . Emergency eyewash stations and washing facilities must be accessible.

Q. How can the compound be characterized spectroscopically?

Key methods include:

  • NMR : The tert-butyl group produces a distinct singlet at ~1.4 ppm (<sup>1</sup>H) and ~28 ppm (<sup>13</sup>C). The aminomethyl moiety shows resonances near 3.0 ppm (<sup>1</sup>H) .
  • Mass Spectrometry : Confirm molecular weight (228.33 g/mol) via ESI-MS or MALDI-TOF.
  • IR : Look for Boc carbonyl stretching at ~1680–1720 cm<sup>-1</sup> .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal for determining the 3D structure. Use SHELXL for refinement, leveraging high-resolution data to resolve torsional angles of the piperidine ring and aminomethyl substituent. For example, SHELX programs are robust for small-molecule refinement, with data-to-parameter ratios >15 ensuring reliability . If twinning occurs, SHELXD or SHELXE can assist in structure solution.

Q. What strategies address discrepancies between computational and experimental conformational data?

Discrepancies (e.g., DFT-predicted vs. crystallographic dihedral angles) require cross-validation:

  • Re-examine refinement parameters (e.g., thermal displacement factors in SHELXL) .
  • Compare NMR-derived coupling constants (<sup>3</sup>JHH) with computed values.
  • Use molecular dynamics simulations to assess flexibility of the piperidine ring .

Q. How can structural modifications enhance bioactivity or target selectivity?

Rational design strategies include:

  • Fluorine substitution : Introduce at the 3-position to improve metabolic stability and binding affinity (e.g., via SNAr or cross-coupling) .
  • Hydroxymethyl addition : Enhances solubility and hydrogen-bonding potential.
  • Comparative SAR : Analyze analogs like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (CAS 1707580-61-7) to identify critical functional groups .

Data Contradiction and Validation

Q. How should conflicting toxicity data be interpreted?

While the compound is classified under H315/H319 (skin/eye irritation) , structurally similar piperidine derivatives may show acute toxicity (Category 4 for oral/dermal/inhalation) . Validate via:

  • In vitro assays : MTT or LDH leakage tests for cytotoxicity.
  • In silico tools : Predict LD50 using QSAR models (e.g., TEST or ProTox-II).

Methodological Tables

Q. Table 1. Comparison of Key Analogs

Compound NameCAS NumberKey FeaturesReference
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate1707580-61-7Bromophenyl substituent for cross-coupling
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate159635-49-1Fluorine and hydroxyl groups for H-bonding
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate-Simplified aminomethyl derivative

Q. Table 2. Refinement Parameters for SHELXL

ParameterOptimal RangePurpose
R1<0.05Measures fit of observed vs. calculated data
wR2<0.15Weighted residual for all reflections
Data/Parameter Ratio>15Ensures model reliability

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